molecular formula C21H23N3O2 B2810715 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline CAS No. 861212-47-7

4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline

Cat. No. B2810715
CAS RN: 861212-47-7
M. Wt: 349.434
InChI Key: FKLDLUYBIUEVJE-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline, also known as MMIA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMIA is a derivative of indole, a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Studies have described the synthesis of morpholino-substituted indole derivatives, highlighting methodologies that could be applicable to the synthesis of related compounds like 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline. For example, N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine has been reacted with morpholines to yield indole derivatives, showcasing a potential synthetic route that could be adapted for related compounds (Borisov et al., 2007).

Biological Activities

  • Antimicrobial Activity : Some derivatives of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline have been synthesized and shown to possess antimicrobial activity against various microorganisms. This suggests that compounds with similar structural features may also hold antimicrobial properties and could be explored for potential applications in combating bacterial and fungal infections (Subhash & Bhaskar, 2020).

Enzyme Inhibition

  • Tyrosinase Inhibition : Research into (E)-N-substituted benzylidene-aniline derivatives with hydroxy or methoxy groups has indicated their potential as tyrosinase inhibitors. These compounds have shown efficacy in inhibiting mushroom tyrosinase activity and could be relevant for studies on melanogenesis inhibition, pointing towards applications in dermatology and cosmetic science (Bae et al., 2012).

Drug Development and Medicinal Chemistry

  • Cyclooxygenase-2 (COX-2) Inhibitors : The synthesis and evaluation of indomethacin derivatives with morpholino groups have revealed moderate to good selective COX-2 inhibition. This suggests that related compounds could be investigated for their potential as selective COX-2 inhibitors, offering a pathway to develop new anti-inflammatory agents with reduced side effects (Shi et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-(1-methyl-2-morpholin-4-ylindol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-20-6-4-3-5-18(20)19(21(23)24-11-13-26-14-12-24)15-22-16-7-9-17(25-2)10-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLDLUYBIUEVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline

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